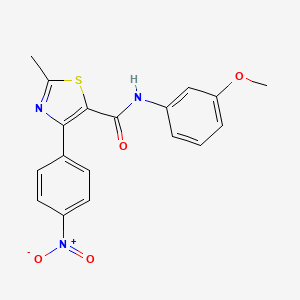
N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Aplicaciones Científicas De Investigación
Antidiabetic Applications
- A series of N-substituted thiazole carboxamides, including compounds similar to N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide, have been synthesized and evaluated for their potential antidiabetic activity. These compounds showed promising results in in vitro assays for α-amylase inhibition, indicating potential applications in diabetes management (Lalpara et al., 2021).
Cytotoxicity in Cancer Research
- Thiazole carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cells. One study focused on 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, showing that these compounds possess significant cytotoxicity against certain cancer cell lines, which could be useful in developing new anticancer drugs (Hassan et al., 2014).
Antimicrobial and Antibacterial Activity
- Thiazole carboxamides have shown potential as antimicrobial and antibacterial agents. Studies have demonstrated that these compounds can be effective against various bacterial strains, indicating their potential use in developing new antibacterial drugs (Vinusha et al., 2015).
Enzyme Inhibition
- Thiazole derivatives have been identified as inhibitors of enzymes such as α-glucosidase and α-amylase. These compounds have been studied for their potential in treating diseases related to enzyme dysfunction, like diabetes and other metabolic disorders (Satheesh et al., 2017).
Fluorescent Probes for Biological Studies
- Certain thiazole carboxamide derivatives have been explored as fluorescent probes, particularly for the detection of metal ions like aluminium(III). These compounds could be valuable tools in biological and environmental studies to detect and quantify specific metal ions (Lambert et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-11-19-16(12-6-8-14(9-7-12)21(23)24)17(26-11)18(22)20-13-4-3-5-15(10-13)25-2/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRPQNPEGLBCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-2-thiazolyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2801310.png)
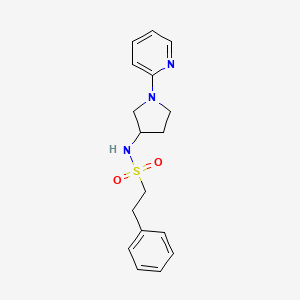

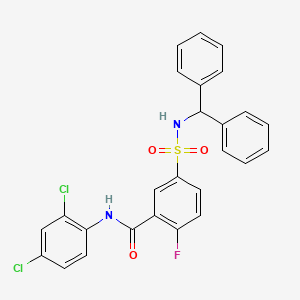
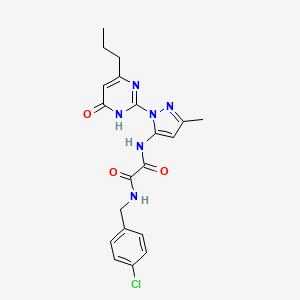
![[(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate](/img/structure/B2801316.png)

![2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B2801320.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2801322.png)
![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)
![N-butyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2801329.png)

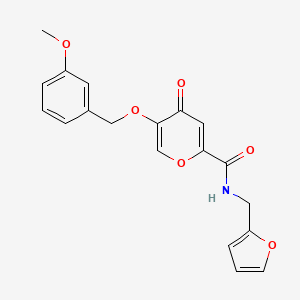
![4-acetyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801333.png)